molecular formula C10H16N4O6 B14674263 N-Acetylglycylglycylglycylglycine CAS No. 34392-60-4

N-Acetylglycylglycylglycylglycine

Katalognummer: B14674263
CAS-Nummer: 34392-60-4
Molekulargewicht: 288.26 g/mol
InChI-Schlüssel: SLMJCAKSSBXWAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetylglycylglycylglycylglycine is a peptide derivative composed of five amino acid residues, specifically glycine, with an acetyl group attached to the N-terminus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycylglycylglycylglycine typically involves the stepwise addition of glycine residues to an acetylated glycine starting material. The process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled on a solid resin support, with each amino acid being added sequentially. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often employ automated peptide synthesizers to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetylglycylglycylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if present, restoring the peptide to its reduced form.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.

    Substitution: Nucleophiles like hydroxylamine can be used to substitute the acetyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction will yield the reduced form of the peptide.

Wissenschaftliche Forschungsanwendungen

N-Acetylglycylglycylglycylglycine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.

    Biology: The compound serves as a substrate for studying enzyme kinetics and protein interactions.

    Industry: The peptide can be used in the development of biomaterials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of N-Acetylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and glycine residues play a crucial role in modulating these interactions. The peptide can act as a substrate for enzymes, leading to the formation of specific products that exert biological effects. Additionally, the compound may interact with cell surface receptors, triggering intracellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Acetylglycine: A simpler derivative with only one glycine residue.

    N-Acetylglycylglycine: Contains two glycine residues.

    N-Acetylglycylglycylglycine: Contains four glycine residues.

Uniqueness

N-Acetylglycylglycylglycylglycine is unique due to its specific sequence of five glycine residues, which imparts distinct structural and functional properties. This sequence allows for unique interactions with enzymes and receptors, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

34392-60-4

Molekularformel

C10H16N4O6

Molekulargewicht

288.26 g/mol

IUPAC-Name

2-[[2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C10H16N4O6/c1-6(15)11-2-7(16)12-3-8(17)13-4-9(18)14-5-10(19)20/h2-5H2,1H3,(H,11,15)(H,12,16)(H,13,17)(H,14,18)(H,19,20)

InChI-Schlüssel

SLMJCAKSSBXWAC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.